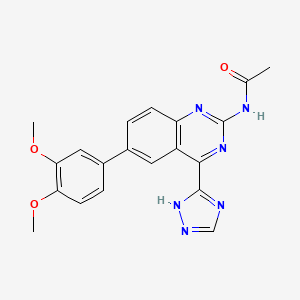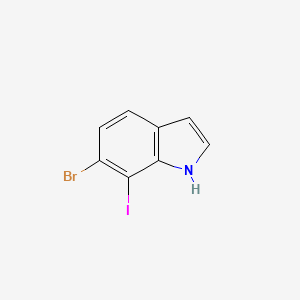
6-Bromo-7-iodo-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-iodo-1H-indole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromoindole is then subjected to iodination at the 7-position using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the halogenating agents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
6-Bromo-7-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Coupling Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted indoles, while oxidation or reduction can lead to different functionalized indole derivatives.
科学的研究の応用
6-Bromo-7-iodo-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used to study the biological activity of halogenated indoles and their interactions with biological targets.
Medicine: Halogenated indoles, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 6-Bromo-7-iodo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. For example, halogenated indoles have been shown to inhibit certain enzymes or modulate receptor activity, contributing to their therapeutic potential .
類似化合物との比較
Similar Compounds
6-Bromo-1H-indole: A simpler halogenated indole with only a bromine atom at the 6-position.
7-Iodo-1H-indole: An indole derivative with an iodine atom at the 7-position.
6,7-Dibromo-1H-indole: An indole derivative with bromine atoms at both the 6- and 7-positions.
Uniqueness
6-Bromo-7-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
115666-48-3 |
|---|---|
分子式 |
C8H5BrIN |
分子量 |
321.94 g/mol |
IUPAC名 |
6-bromo-7-iodo-1H-indole |
InChI |
InChI=1S/C8H5BrIN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H |
InChIキー |
GWUHRUTWRRUMKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C=CN2)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
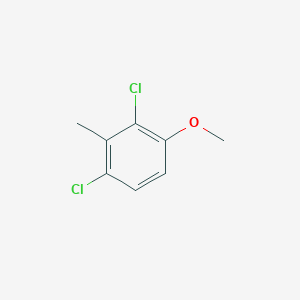


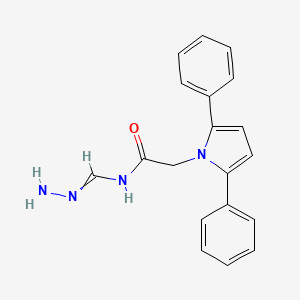
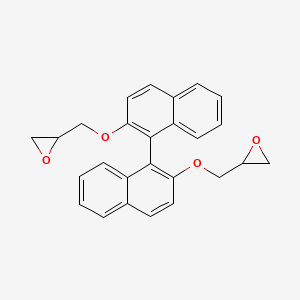

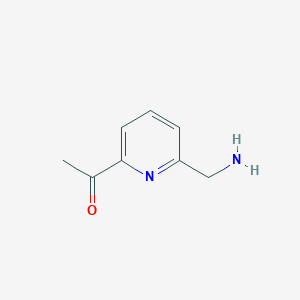


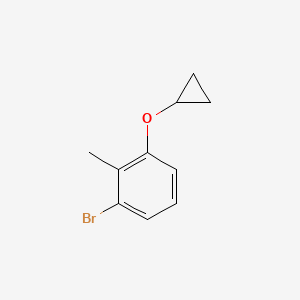
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
